molecular formula C20H13NO5 B3001748 quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 838904-25-9

quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3001748
CAS No.: 838904-25-9
M. Wt: 347.326
InChI Key: KYCXHZBZJQQQFT-UHFFFAOYSA-N
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Description

Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a heterocyclic compound featuring a coumarin (chromene) core fused with a quinoline moiety. The chromene ring is substituted with a methoxy group at position 6 and an ester-linked quinolin-8-yl group at position 2. This structure combines the aromaticity of quinoline with the hydrogen-bonding capabilities of the coumarin system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

quinolin-8-yl 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-24-14-7-8-16-13(10-14)11-15(19(22)25-16)20(23)26-17-6-2-4-12-5-3-9-21-18(12)17/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCXHZBZJQQQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with quinolin-8-ol. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the coumarin system can inhibit enzymes such as topoisomerases, which are essential for DNA replication .

Comparison with Similar Compounds

Quinolin-8-yl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate ()

  • Key Differences :
    • Substitution: Bromine at position 6 (vs. methoxy in the target compound) and an additional methoxy group at position 6.
    • Impact :
  • The additional methoxy group at position 8 may alter hydrogen-bonding patterns, as methoxy groups can act as weak hydrogen-bond acceptors .

Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate ()

  • Key Differences: Substitution: Chlorine at position 6 (vs. methoxy) and a methyl ester (vs. quinolin-8-yl ester). Impact:
  • The methyl ester group simplifies the molecule’s steric profile but diminishes π-stacking interactions compared to the aromatic quinolinyl group.

Variations in the Ester Group

Cinnamyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate ()

  • Key Differences: Ester Group: Cinnamyl (aromatic propenyl) vs. quinolin-8-yl. Impact:
  • The cinnamyl group enhances lipophilicity, which could improve membrane permeability in biological systems.

Core Framework Modifications

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides ()

  • Key Differences: Core Structure: 1,4-dihydroquinoline (non-aromatic) vs. fully aromatic chromene-quinoline hybrid. Functional Groups: Carboxamide at position 3 (vs. ester). Impact:
  • The non-aromatic dihydroquinoline core may adopt different conformations, affecting binding to biological targets.
  • The carboxamide group enhances hydrogen-bond donor capacity, contrasting with the ester’s acceptor properties.

Structural and Physicochemical Properties

Hydrogen-Bonding and Crystal Packing

The methoxy group at position 6 in the target compound may participate in weak C–H···O interactions, while the carbonyl oxygen at position 2 and the ester oxygen at position 3 act as strong hydrogen-bond acceptors. This contrasts with analogs like the 6-chloro derivative (), where chlorine’s inability to form hydrogen bonds reduces intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) could elucidate these patterns .

Crystallographic Analysis

Structural data for related compounds (e.g., ) are often resolved using SHELX or WinGX software . For example:

  • The cinnamyl ester () likely exhibits π-π stacking between the cinnamyl and chromene groups, a feature absent in the quinolinyl ester due to steric hindrance.

Data Table: Key Comparative Properties

Compound Name Substituents (Chromene) Ester Group Molecular Weight (g/mol) Notable Properties
Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate 6-OCH₃ Quinolin-8-yl ~383.3 (calculated) High aromaticity, potential π-stacking
Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate 6-Br, 8-OCH₃ Quinolin-8-yl ~462.2 Steric bulk, reduced solubility
Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 8-OCH₃ Cinnamyl ~324.3 Enhanced lipophilicity
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 6-Cl Methyl ~240.6 Electron-withdrawing substituent

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